molecular formula C17H15N3O2S B2418757 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide CAS No. 392288-88-9

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

Cat. No. B2418757
CAS RN: 392288-88-9
M. Wt: 325.39
InChI Key: SUVSCIWJWHMPGY-UHFFFAOYSA-N
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Description

This compound has been mentioned in the context of being a potential anti-tubercular agent . It has a molecular weight of less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .


Synthesis Analysis

The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties . More detailed information about the synthesis process was not found in the available sources.


Molecular Structure Analysis

The molecular structure of this compound is complex. The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and is found to be in the acceptable range for evaluation of drug-like molecules .

Mechanism of Action

The mechanism of action of this compound involves its scaffold moiety being anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .

Future Directions

The future directions for this compound could involve further exploration of its potential as an anti-tubercular agent . Additionally, the impact of variations in its molecular structure on its binding kinetics could be further investigated .

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-4-2-5-12(8-11)20-16(13-9-23-10-14(13)19-20)18-17(21)15-6-3-7-22-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVSCIWJWHMPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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